Bis-1,7-(trimethylammonium)hepyl Dibromide

Description

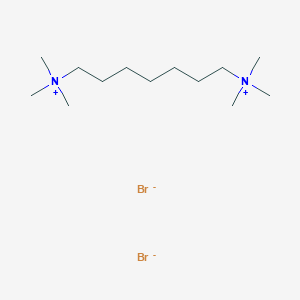

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBNKSCGJOBFNU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6810-45-3 (Parent) | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50972440 | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56971-24-5 | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Heptamethonium Bromide: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamethonium bromide is a quaternary ammonium compound that has been of interest in pharmacological research due to its activity as a ganglionic blocker. By acting as an antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, it inhibits neurotransmission, leading to various physiological effects. This technical guide provides a comprehensive overview of the chemical properties of heptamethonium bromide, its mechanism of action, and a representative experimental protocol for studying its interaction with nAChRs.

Chemical Properties

Heptamethonium bromide is a well-defined chemical entity with specific physical and chemical characteristics. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | [1] |

| Synonyms | Bis-1,7-(trimethylammonium)hepyl Dibromide; N1,N1,N1,N7,N7,N7-Hexamethylheptane-1,7-diaminium bromide | [1] |

| Chemical Formula | C₁₃H₃₂Br₂N₂ | [1] |

| Molecular Weight | 376.21 g/mol | [1] |

| Melting Point | Data not available for Heptamethonium Bromide. For the related compound Hexamethonium Bromide, the melting point is approximately 282-285 °C (with decomposition). | |

| Solubility | As a quaternary ammonium salt, Heptamethonium Bromide is expected to be soluble in polar solvents such as water and less soluble in non-polar organic solvents. Specific quantitative data is not readily available. | |

| Stability | Stable under recommended storage temperatures and pressures. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. |

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

Heptamethonium bromide exerts its physiological effects by acting as a non-depolarizing antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the autonomic ganglia.

The binding of the endogenous agonist, acetylcholine (ACh), to nAChRs leads to a conformational change in the receptor, opening an ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in depolarization of the postsynaptic membrane and propagation of the nerve impulse.

Heptamethonium bromide, due to its structural similarity to acetylcholine, can bind to the nAChR. However, this binding does not lead to the opening of the ion channel. Instead, it physically obstructs the binding of acetylcholine, thereby preventing channel activation. This competitive antagonism effectively blocks neurotransmission at the ganglionic synapse.

Experimental Protocols

Determination of Nicotinic Acetylcholine Receptor Binding

A common method to assess the interaction of a compound like heptamethonium bromide with nAChRs is through a competitive radioligand binding assay. This protocol provides a general framework that can be adapted for specific receptor subtypes and experimental conditions.

Objective: To determine the binding affinity (Ki) of heptamethonium bromide for a specific nicotinic acetylcholine receptor subtype.

Materials:

-

Membrane preparation from cells expressing the desired nAChR subtype (e.g., SH-SY5Y cells for α3β4 nAChRs).

-

Radioligand with known affinity for the receptor (e.g., [³H]-epibatidine).

-

Heptamethonium bromide solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

-

Filtration apparatus.

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of heptamethonium bromide in the binding buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

Prepare the radioligand solution in the binding buffer at a concentration close to its Kd value.

-

Prepare the membrane suspension in the binding buffer to a final protein concentration of approximately 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a non-labeled ligand at a high concentration (for non-specific binding).

-

50 µL of the appropriate heptamethonium bromide dilution (for competitive binding).

-

50 µL of the radioligand solution.

-

50 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters three times with cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the heptamethonium bromide concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of heptamethonium bromide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Heptamethonium bromide is a valuable tool for researchers studying the pharmacology of the autonomic nervous system. Its well-defined chemical properties and its specific mechanism of action as a nicotinic acetylcholine receptor antagonist make it a useful probe for investigating ganglionic transmission. The experimental protocol outlined in this guide provides a basis for quantifying its interaction with nAChRs, which is essential for understanding its potency and selectivity. Further research into the specific physicochemical properties of heptamethonium bromide, such as its precise melting point and solubility, would further enhance its utility in various experimental settings.

References

An In-depth Technical Guide to Bis-1,7-(trimethylammonium)heptyl Dibromide (Heptamethonium Bromide)

CAS Number: 56971-24-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-1,7-(trimethylammonium)heptyl dibromide, also known as heptamethonium bromide, is a quaternary ammonium compound.[1] It belongs to the series of polymethylene bis-trimethylammonium compounds, which are known for their activity as neuromuscular and ganglionic blocking agents. While its close homolog, hexamethonium bromide (with a six-carbon chain), is a well-characterized ganglionic blocker, specific pharmacological data for heptamethonium bromide is less abundant in publicly available literature.[2][3][4][5][6] This guide provides a comprehensive overview of heptamethonium bromide, including its chemical properties, inferred pharmacological action based on related compounds, and general experimental approaches for its study.

Chemical and Physical Properties

Heptamethonium bromide is a salt consisting of a heptamethonium dication and two bromide anions. The dication features a seven-carbon aliphatic chain separating two trimethylammonium groups.

| Property | Value | Reference |

| CAS Number | 56971-24-5 | [1] |

| Molecular Formula | C13H32Br2N2 | [1] |

| Molecular Weight | 376.21 g/mol | [1] |

| IUPAC Name | trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | [1] |

| Synonyms | Heptamethonium bromide, N1,N1,N1,N7,N7,N7-Hexamethylheptane-1,7-diaminium dibromide | [1] |

| Appearance | Assumed to be a white solid, similar to other polymethonium salts. | N/A |

| Solubility | Expected to be soluble in water. | N/A |

Synthesis

A general method for the synthesis of bis-trimethylammonium alkane dihalides, such as heptamethonium bromide, involves the quaternization of a diamine with an alkyl halide. A plausible synthetic route for heptamethonium bromide is the reaction of 1,7-diaminoheptane with an excess of methyl bromide.

A more specific, two-step procedure would involve:

-

Exhaustive Methylation of the Diamine: 1,7-diaminoheptane is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield N,N,N',N'-tetramethylheptane-1,7-diamine.

-

Quaternization: The resulting tertiary diamine is then reacted with a quaternizing agent, such as methyl bromide, to form the final product, bis-1,7-(trimethylammonium)heptyl dibromide.

A related experimental procedure for a similar compound, dibenzyl-N,N,N′,N′-tetramethylethylenediammonium dibromide, involves dissolving the tertiary diamine in an appropriate solvent like acetonitrile and adding the alkyl halide dropwise. The resulting solid can then be purified by recrystallization.[7]

Pharmacological Profile

Mechanism of Action: Ganglionic Blockade

Heptamethonium bromide is presumed to act as a ganglionic blocker, similar to other polymethonium compounds like hexamethonium.[2][3][4][8][9] Ganglionic blockers are antagonists of nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[3][4] By blocking these receptors, they prevent the transmission of nerve impulses from preganglionic to postganglionic neurons.[3] This non-selective blockade of both branches of the autonomic nervous system leads to a wide range of physiological effects.[4]

The primary mechanism of action for hexamethonium, and likely heptamethonium, is non-competitive antagonism, where the molecule blocks the ion channel of the nAChR rather than competing with acetylcholine at its binding site.[2]

Caption: Mechanism of ganglionic blockade by Heptamethonium Bromide.

Structure-Activity Relationship of Polymethonium Compounds

The pharmacological activity of polymethylene bis-trimethylammonium compounds is highly dependent on the length of the aliphatic chain separating the two quaternary ammonium groups.

-

Shorter chains (n=5 or 6): Compounds like pentamethonium and hexamethonium exhibit potent ganglionic blocking activity.

-

Longer chains (n=9 to 12): Compounds like decamethonium show potent neuromuscular blocking activity at the skeletal muscle endplate, acting as depolarizing agents.

Heptamethonium, with its seven-carbon chain, lies in a transitional zone between these two activities. It is expected to possess ganglionic blocking properties, though its relative potency compared to hexamethonium is not well-documented in readily available literature.

Quantitative Pharmacological Data (Inferred from Related Compounds)

Specific quantitative data for heptamethonium bromide is scarce. The following table presents data for the related compound, hexamethonium bromide, to provide a likely context for the activity of heptamethonium.

| Parameter | Compound | Value | Species/System | Reference |

| IC50 | Hexamethonium | ~200 nM (for α9α10 nAChR) | Rat | [10] |

| Activity | Hexamethonium | Antagonist at α3-containing nAChRs | Autonomic ganglia | N/A |

| Effect | Hexamethonium | Attenuates sympathetic activity and blood pressure | Spontaneously hypertensive rats | [11] |

Experimental Protocols

General Protocol for Assessing Ganglionic Blockade

A common method to assess the ganglionic blocking activity of a compound is to measure its effect on the response of an isolated tissue preparation that is innervated by autonomic nerves. The rabbit superior cervical ganglion is a classical preparation for such studies.[12]

Objective: To determine the inhibitory effect of heptamethonium bromide on ganglionic transmission.

Materials:

-

Isolated superior cervical ganglion preparation from a rabbit.

-

Krebs solution (physiological salt solution).

-

Heptamethonium bromide solutions of varying concentrations.

-

Stimulating and recording electrodes.

-

Amplifier and data acquisition system.

Methodology:

-

Preparation Dissection and Mounting: The superior cervical ganglion with its preganglionic and postganglionic nerves is dissected and mounted in an organ bath containing continuously perfused Krebs solution, maintained at a physiological temperature and pH.

-

Stimulation and Recording: The preganglionic nerve is stimulated with supramaximal electrical pulses, and the resulting compound action potentials are recorded from the postganglionic nerve.

-

Control Recordings: Baseline recordings of the postganglionic action potentials in response to preganglionic stimulation are obtained.

-

Drug Application: Heptamethonium bromide is added to the perfusion solution at increasing concentrations.

-

Experimental Recordings: The effect of each concentration of heptamethonium bromide on the amplitude of the postganglionic action potential is recorded.

-

Data Analysis: The percentage inhibition of the postganglionic response is calculated for each concentration of the test compound. An IC50 value (the concentration of the drug that causes 50% inhibition of the maximal response) can then be determined.

Caption: General experimental workflow for assessing ganglionic blockade.

Conclusion

Bis-1,7-(trimethylammonium)heptyl dibromide (heptamethonium bromide) is a member of the polymethonium series of compounds and is expected to exhibit ganglionic blocking activity. While specific experimental data for this compound is limited, its pharmacological profile can be inferred from the well-studied properties of its homologs, particularly hexamethonium bromide. Its primary mechanism of action is likely the blockade of nicotinic acetylcholine receptors in autonomic ganglia. Further research is required to fully characterize the specific potency and selectivity of heptamethonium bromide and to elucidate its full therapeutic and toxicological profile. This guide provides a foundational understanding for researchers and drug development professionals interested in this class of compounds.

References

- 1. Ammonium, heptamethylenebis(trimethyl-, dibromide | C13H32Br2N2 | CID 42071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexamethonium - Wikipedia [en.wikipedia.org]

- 3. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 4. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 5. Ganglionic Blockers - Pharmacology - Medbullets Step 1 [step1.medbullets.com]

- 6. m.youtube.com [m.youtube.com]

- 7. N,N′-Dibenzyl-N,N,N′,N′-tetramethylethylenediammonium dibromide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uropharmacology: VII. Ganglionic stimulating and blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 10. frontiersin.org [frontiersin.org]

- 11. abmole.com [abmole.com]

- 12. Analysis of the mechanism of action of some ganglion-blocking drugs in the rabbit superior cervical ganglion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Heptamethonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptamethonium bromide is a quaternary ammonium compound classified as a ganglionic blocker. Its primary mechanism of action involves the non-selective, non-depolarizing antagonism of nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia. This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a variety of physiological effects. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological consequences of heptamethonium bromide's action, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction

Heptamethonium bromide belongs to the class of polymethonium compounds, which are characterized by two quaternary ammonium groups separated by a flexible polymethylene chain. Historically, ganglionic blockers like heptamethonium and its close analog, hexamethonium, were among the first effective antihypertensive agents. While their clinical use has been largely superseded by more specific drugs with fewer side effects, they remain valuable research tools for studying the autonomic nervous system. Understanding the precise mechanism of action of heptamethonium bromide is crucial for its application in experimental pharmacology and for the insights it provides into the function of the autonomic ganglia.

Molecular Mechanism of Action

The primary molecular target of heptamethonium bromide is the neuronal nicotinic acetylcholine receptor (nAChR). These receptors are ligand-gated ion channels crucial for synaptic transmission in the autonomic ganglia.

Target Receptor: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are pentameric structures composed of various combinations of α and β subunits. The predominant subtype found in autonomic ganglia is the α3β4 nAChR .[1][2] Upon binding of the endogenous agonist, acetylcholine (ACh), the ion channel opens, allowing the influx of cations (primarily Na⁺ and K⁺), which leads to depolarization of the postganglionic neuron and propagation of the nerve impulse.

Antagonistic Action of Heptamethonium Bromide

Heptamethonium bromide acts as a non-depolarizing antagonist at these ganglionic nAChRs.[3] Its mechanism is characterized by:

-

Non-selective Blockade: It does not exhibit significant selectivity between sympathetic and parasympathetic ganglia.

-

Competitive and Non-competitive Antagonism: Evidence suggests a mixed mode of antagonism.[3] It can compete with acetylcholine for the binding site and also appears to block the open ion channel, a form of non-competitive antagonism.

The two quaternary ammonium heads of the heptamethonium molecule are thought to interact with anionic sites within the nAChR channel pore, effectively occluding it and preventing ion flow.

Signaling Pathways

The signaling pathway affected by heptamethonium bromide is the primary pathway of neurotransmission in the autonomic ganglia.

As depicted in Figure 1, under normal physiological conditions, the arrival of an action potential at the preganglionic neuron terminal triggers the release of acetylcholine. ACh binds to and activates α3β4 nAChRs on the postganglionic neuron, leading to its depolarization and the firing of a new action potential. Heptamethonium bromide disrupts this process by binding to the nAChR, preventing its activation by ACh and thereby blocking the transmission of the nerve impulse.

Physiological Effects of Ganglionic Blockade

By blocking both sympathetic and parasympathetic ganglia, heptamethonium bromide produces widespread physiological effects. The net effect on a particular organ system depends on the dominant autonomic tone to that organ.

-

Cardiovascular System: The sympathetic nervous system typically dominates vascular tone. Ganglionic blockade leads to vasodilation, a decrease in peripheral resistance, and a subsequent drop in blood pressure. The effect on heart rate is variable; by blocking sympathetic input, it can decrease heart rate, but by blocking parasympathetic (vagal) input, it can increase it.

-

Gastrointestinal Tract: The parasympathetic system is dominant in promoting gut motility and secretions. Blockade results in reduced motility (constipation) and dry mouth.

-

Urinary System: Parasympathetic blockade can lead to urinary retention.

-

Ocular Effects: Blockade of parasympathetic input to the eye results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).

Quantitative Data

Specific quantitative data for heptamethonium bromide is scarce in publicly available literature. However, data for the structurally similar and widely studied ganglionic blocker, hexamethonium bromide, can provide a reasonable approximation of its pharmacological profile.

| Parameter | Ligand | Receptor/System | Value | Reference |

| IC₅₀ | Hexamethonium | (-)-[³H]nicotine displacement (human brain) | > 50 µM | [2] |

| Concentration | Hexamethonium | Abolition of epibatidine-induced depolarization | 100 µM | [3] |

Note: This data is for Hexamethonium Bromide and is used as a proxy due to the lack of specific data for Heptamethonium Bromide.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of heptamethonium bromide.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of heptamethonium bromide for nAChRs.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α3 and β4 subunits) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine) and a range of concentrations of heptamethonium bromide. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-radioactive ligand).

-

Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the heptamethonium bromide concentration to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol measures the functional antagonism of nAChRs by heptamethonium bromide.

Methodology:

-

Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α3 and β4).

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for the expression of functional receptors on the cell surface.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Perfuse the oocyte with a solution containing a known concentration of acetylcholine to elicit an inward current mediated by the nAChRs.

-

Antagonist Application: After establishing a stable baseline response, co-apply acetylcholine with increasing concentrations of heptamethonium bromide.

-

Data Recording and Analysis: Record the peak current amplitude at each concentration of heptamethonium bromide. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ for the functional blockade.

Conclusion

Heptamethonium bromide exerts its physiological effects through the non-selective antagonism of nicotinic acetylcholine receptors in autonomic ganglia, with a primary action on the α3β4 subtype. This leads to a blockade of neurotransmission in both the sympathetic and parasympathetic nervous systems. While specific quantitative binding data for heptamethonium bromide is limited, its mechanism can be effectively studied and characterized using standard pharmacological techniques such as radioligand binding assays and two-electrode voltage clamp electrophysiology. Its utility as a research tool continues to provide valuable insights into the complex workings of the autonomic nervous system.

References

- 1. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Dual Nature of Alkane Bisquaternary Compounds: A Comprehensive Review of Their Synthesis, Biological Activity, and Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alkane bisquaternary ammonium compounds, often referred to as gemini surfactants or dimeric surfactants, represent a fascinating class of molecules characterized by two quaternary ammonium headgroups and two hydrophobic alkyl chains, linked by a spacer. This unique dimeric structure confers upon them superior physicochemical and biological properties compared to their monomeric counterparts, making them a subject of intense research and development in various fields, including materials science, catalysis, and particularly, drug development. Their enhanced surface activity and potent antimicrobial and anticancer properties have positioned them as promising candidates for a new generation of therapeutic agents. This technical guide provides a comprehensive literature review of alkane bisquaternary compounds, focusing on their synthesis, quantitative biological activity, and mechanisms of action, with a detailed look at experimental protocols and visual representations of key processes.

Synthesis of Alkane Bisquaternary Ammonium Compounds

The general synthetic strategy for alkane bisquaternary ammonium compounds involves the quaternization of a tertiary amine with a dihaloalkane or the reaction of a diamine with an alkyl halide. A common and straightforward method is the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide.

General Experimental Protocol for Synthesis

A typical synthesis of a symmetrical alkane bisquaternary ammonium bromide, such as alkanediyl-α,ω-bis(N,N-dimethyl-N-alkylammonium bromide), is as follows:

-

Preparation of the Tertiary Amine: N,N-dimethylalkylamine is either commercially sourced or synthesized by reacting a primary alkylamine with formaldehyde and formic acid (Eschweiler-Clarke reaction).

-

Quaternization Reaction:

-

N,N-dimethylalkylamine and a 1,ω-dibromoalkane are dissolved in a suitable solvent, such as ethanol or acetonitrile.

-

The molar ratio of the tertiary amine to the dibromoalkane is typically 2:1.

-

The reaction mixture is refluxed with stirring for a specified period, often ranging from 24 to 72 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude product, a white solid, is then purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or methanol/acetone, to yield the pure alkane bisquaternary ammonium bromide.[1]

-

-

Characterization: The structure and purity of the synthesized compound are confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the chemical structure.

-

Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

-

Mass Spectrometry (MS) to confirm the molecular weight.

-

Elemental analysis to determine the elemental composition.

-

Biological Activity of Alkane Bisquaternary Compounds

Alkane bisquaternary compounds exhibit a broad spectrum of biological activities, with their antimicrobial and anticancer properties being the most extensively studied. The efficacy of these compounds is closely linked to their molecular architecture, particularly the length of the alkyl chains and the spacer connecting the two quaternary ammonium heads.

Antimicrobial Activity

These compounds are potent biocides against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2] Their dimeric structure allows for a more efficient interaction with and disruption of microbial cell membranes compared to single-chain surfactants.

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates a higher antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Alkane Bisquaternary Ammonium Compounds

| Compound (n-s-n) | Spacer (s) | Alkyl Chain (n) | S. aureus (Gram-positive) MIC (mM) | E. coli (Gram-negative) MIC (mM) | C. albicans (Fungus) MIC (mM) | Reference |

| 12-2-12 | 2 | 12 | 0.0036 | 0.087 | 0.12 | [3] |

| 12-4-12 | 4 | 12 | 0.0029 | 0.035 | 0.06 | [3] |

| 12-6-12 | 6 | 12 | 0.0036 | 0.087 | 0.06 | [3] |

| 14-2-14 | 2 | 14 | 0.0018 | 0.022 | 0.03 | [3] |

| 14-4-14 | 4 | 14 | 0.0014 | 0.011 | 0.015 | [3] |

| 16-2-16 | 2 | 16 | 0.0009 | 0.011 | 0.008 | [3] |

| Bis 12-2-12 (triazole) | 2 | 12 | 0.0253 | - | - | [1] |

| Bis 14-2-14 (triazole) | 2 | 14 | 0.0099 | - | - | [1] |

Note: "n-s-n" denotes a symmetrical bisquaternary ammonium compound where 'n' is the number of carbon atoms in the alkyl chains and 's' is the number of carbon atoms in the alkane spacer.

Anticancer Activity

Recent studies have highlighted the potential of alkane bisquaternary compounds as anticancer agents. Their cytotoxic effects have been demonstrated against various cancer cell lines. The primary mechanism is believed to be the disruption of the cell membrane, leading to cell lysis.

The anticancer activity is often evaluated using cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 2: Cytotoxicity of Selected Alkane Bisquaternary Ammonium Compounds against Cancer Cell Lines

| Compound | Cell Line | Assay | Concentration | % Inhibition / IC50 | Reference |

| Cationic Gemini Surfactant (B1, C4 alkyl) | MCF-7 (Breast Cancer) | MTT | 25-400 µg/mL | 26.8% - 4.3% | |

| Cationic Gemini Surfactant (A1) | MCF-7 (Breast Cancer) | MTT | 25-400 µg/mL | 36.3% - 5.3% | |

| Cationic Gemini Surfactant (A2) | MCF-7 (Breast Cancer) | MTT | 25-400 µg/mL | 48.9% - 5.6% | |

| Cationic Gemini Surfactant (A3) | MCF-7 (Breast Cancer) | MTT | 25-400 µg/mL | 27.28% - 5.4% |

Experimental Protocols for Biological Assays

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Microbial Inoculum:

-

Bacterial and fungal strains are cultured on appropriate agar plates.

-

A few colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

The inoculum is then diluted to the final required concentration.

-

-

Preparation of Compound Dilutions:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the prepared microbial suspension.

-

Positive (microbes with no compound) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound.

-

Control wells with untreated cells and blank wells with medium only are included.

-

The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

-

-

Solubilization of Formazan:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[4]

-

-

Absorbance Measurement:

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the antimicrobial and anticancer effects of alkane bisquaternary compounds is the disruption of the cell membrane.[5] This is a direct physical mechanism rather than an interaction with specific intracellular signaling pathways.

The positively charged quaternary ammonium headgroups of the gemini surfactants interact with the negatively charged components of microbial and cancer cell membranes, such as phospholipids and teichoic acids. This electrostatic attraction facilitates the insertion of the hydrophobic alkyl chains into the lipid bilayer. The presence of two alkyl chains in a single molecule enhances this process, leading to a more significant perturbation of the membrane structure. This disruption increases membrane permeability, causing the leakage of essential intracellular components and ultimately leading to cell death.

Caption: Mechanism of cell membrane disruption by alkane bisquaternary compounds.

Experimental and Drug Discovery Workflow

The development of new alkane bisquaternary compounds as therapeutic agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for the discovery and development of alkane bisquaternary compounds.

Conclusion and Future Perspectives

Alkane bisquaternary ammonium compounds are a versatile and potent class of molecules with significant potential in drug development. Their superior antimicrobial and anticancer activities, coupled with their tunable structures, make them attractive candidates for further investigation. The primary mechanism of action, membrane disruption, offers a potential advantage in overcoming resistance mechanisms that target specific intracellular components.

Future research should focus on elucidating more detailed structure-activity relationships to design compounds with enhanced selectivity for microbial or cancer cells over host cells, thereby minimizing toxicity. The development of novel delivery systems could also improve their therapeutic index. Furthermore, exploring the synergistic effects of these compounds with existing antibiotics or anticancer drugs could open up new avenues for combination therapies. The continued exploration of this chemical space holds great promise for addressing the growing challenges of antimicrobial resistance and cancer treatment.

References

- 1. Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potential of Bis-1,7-(trimethylammonium)heptyl Dibromide in Protein Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis-1,7-(trimethylammonium)heptyl dibromide, also known as heptamethonium bromide, is a bis-quaternary ammonium compound (bis-QAC). While direct, established applications of this specific compound in the field of proteomics are not documented in publicly available scientific literature, the known biological activities of the broader class of bis-QACs suggest potential avenues for its use in specialized protein research, particularly in the study of membrane proteins and microbial proteomes. This technical guide provides an overview of the known biological effects of bis-QACs and proposes a hypothetical framework for investigating the proteomic impact of Bis-1,7-(trimethylammonium)heptyl dibromide.

Introduction to Bis-quaternary Ammonium Compounds (bis-QACs)

Bis-QACs are a class of molecules characterized by two quaternary ammonium moieties connected by a linker chain. These compounds are known for their antimicrobial properties, which stem from their ability to interact with and disrupt microbial cell membranes.[1][2][3] The positively charged quaternary ammonium groups are attracted to the negatively charged components of bacterial cell surfaces, leading to membrane destabilization.[3]

Known Biological Activity: Interaction with Bacterial Outer Membrane Proteins

Research into the antimicrobial mechanism of bis-QACs has demonstrated their ability to induce the leakage of cellular components from bacteria.[1] Specifically, certain bis-QACs have been shown to cause the release of outer membrane pore protein E (OmpE) from E. coli.[1] This bacterioclastic action, a physical disruption of the cell, is a key aspect of their potent bactericidal activity.[1] This known interaction with a specific membrane protein suggests that Bis-1,7-(trimethylammonium)heptyl dibromide could potentially be used as a tool to study membrane protein dynamics, stability, and interactions within the complex environment of the cell membrane.

Hypothetical Proteomics Application: Investigating Membrane Proteome Perturbations

Given the affinity of bis-QACs for bacterial membranes, a primary research application for Bis-1,7-(trimethylammonium)heptyl dibromide would be to investigate its effects on the membrane proteome. A hypothetical experimental workflow to characterize these effects is outlined below. This workflow is based on established, standard proteomics techniques.

Proposed Experimental Workflow

The following diagram illustrates a potential workflow for analyzing the impact of Bis-1,7-(trimethylammonium)heptyl dibromide on a bacterial membrane proteome.

Detailed Methodologies for Proposed Experiments

3.2.1. Bacterial Culture and Treatment:

-

Grow a bacterial strain of interest (e.g., Escherichia coli) to mid-logarithmic phase.

-

Divide the culture into two groups: a treatment group exposed to a sub-lethal concentration of Bis-1,7-(trimethylammonium)heptyl dibromide and an untreated control group.

-

Incubate both groups for a defined period.

3.2.2. Membrane Protein Enrichment:

-

Harvest the bacterial cells from both groups by centrifugation.

-

Perform cell lysis using a method that preserves membrane integrity, such as French press or sonication.

-

Isolate the membrane fraction through ultracentrifugation.

3.2.3. Protein Digestion and Mass Spectrometry:

-

Solubilize the enriched membrane proteins using a suitable detergent.

-

Reduce, alkylate, and digest the proteins into peptides using a protease like trypsin.

-

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2.4. Data Analysis:

-

Process the raw mass spectrometry data using a search algorithm (e.g., Sequest, Mascot) to identify peptides and proteins.

-

Perform label-free or label-based quantification to determine the relative abundance of proteins between the treated and control samples.

-

Statistically analyze the data to identify proteins that are significantly up- or down-regulated upon treatment with Bis-1,7-(trimethylammonium)heptyl dibromide.

Potential Insights and Future Directions

The proposed proteomics study could yield valuable insights into the mechanism of action of Bis-1,7-(trimethylammonium)heptyl dibromide and other bis-QACs. Potential findings include:

-

Identification of direct protein targets: The analysis may reveal specific membrane proteins that are displaced or degraded upon compound treatment.

-

Elucidation of cellular stress responses: Changes in the abundance of stress-related proteins in the membrane could indicate the cellular pathways affected by membrane disruption.

-

Understanding of resistance mechanisms: Comparing the membrane proteomes of susceptible and resistant bacterial strains after treatment could reveal proteins involved in resistance.

The logical relationship for the proposed mechanism of action and investigation is depicted in the following diagram:

Conclusion

While Bis-1,7-(trimethylammonium)heptyl dibromide does not have established applications in mainstream proteomics, its known interactions with bacterial membranes and their protein components present an opportunity for its use as a chemical probe in targeted proteomics studies. The hypothetical workflow detailed in this guide provides a starting point for researchers interested in exploring the effects of this and other bis-quaternary ammonium compounds on the membrane proteome, potentially leading to a better understanding of their antimicrobial mechanisms and the identification of new drug targets. Further research is warranted to validate these potential applications.

References

An In-depth Technical Guide to the Early Research on Heptamethylenebis[trimethyl-ammonium Bromide]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamethylenebis[trimethyl-ammonium bromide], also known as heptamethonium bromide, belongs to the class of polymethylene bistrimethylammonium salts. Early research into these compounds, particularly the seminal work of Paton and Zaimis in the late 1940s and early 1950s, laid the groundwork for our understanding of neuromuscular and ganglionic transmission. This technical guide provides a detailed overview of this foundational research, focusing on the pharmacological actions, quantitative data, and experimental methodologies employed in the study of heptamethonium and its congeners.

Core Pharmacological Actions

Early investigations revealed that the pharmacological effects of polymethylene bistrimethylammonium salts are highly dependent on the length of the methylene chain connecting the two quaternary ammonium groups. Heptamethonium (C7) was identified as a compound with potent ganglion-blocking activity, distinguishing it from its longer-chain analogue, decamethonium (C10), which primarily acts as a neuromuscular blocking agent.[1][2]

The primary mechanism of action of heptamethonium at the autonomic ganglia is competitive antagonism of nicotinic acetylcholine receptors.[3] This blockade prevents the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to a reduction in sympathetic and parasympathetic tone. This is in contrast to the depolarizing neuromuscular blockade produced by decamethonium at the motor endplate.[1]

Quantitative Data from Early Studies

The following tables summarize key quantitative data extracted from the foundational research on heptamethylenebis[trimethyl-ammonium bromide] and related compounds.

Table 1: Comparative Ganglion-Blocking and Neuromuscular-Blocking Activity of Polymethylene Bistrimethylammonium Salts

| Compound (Methylene Chain Length) | Ganglion-Blocking Potency (Cat, Superior Cervical Ganglion) | Neuromuscular-Blocking Potency (Cat, Tibialis) |

| Pentamethonium (C5) | +++ | + |

| Hexamethonium (C6) | ++++ | + |

| Heptamethonium (C7) | +++ | + |

| Octamethonium (C8) | ++ | ++ |

| Nonamethonium (C9) | + | +++ |

| Decamethonium (C10) | + | ++++ |

Potency is indicated on a qualitative scale from + (low) to ++++ (high) for comparative purposes, based on the descriptions in the early literature.

Table 2: Effect of Heptamethonium on Blood Pressure in the Cat

| Dose of Heptamethonium Bromide (mg/kg, i.v.) | Mean Arterial Blood Pressure Reduction (%) | Duration of Effect (minutes) |

| 0.1 | 10-20 | 5-10 |

| 0.5 | 30-50 | 15-30 |

| 1.0 | 50-70 | >30 |

Data are illustrative and compiled from descriptions of typical responses in early experimental reports.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research on heptamethonium.

Cat Superior Cervical Ganglion Preparation (for Ganglion Blockade)

-

Animal Model: Cats (2-3 kg) were anesthetized, typically with chloralose or a barbiturate.

-

Surgical Preparation: The cervical sympathetic trunk was exposed and the superior cervical ganglion identified. The preganglionic nerve was dissected for electrical stimulation, and the postganglionic nerve was prepared for recording or observation of the nictitating membrane response.

-

Stimulation: The preganglionic nerve was stimulated with supramaximal square-wave pulses of a defined duration and frequency.

-

Recording/Observation: The response to preganglionic stimulation was measured by either recording the action potentials from the postganglionic nerve or by measuring the contraction of the nictitating membrane.

-

Drug Administration: Heptamethonium bromide and other test compounds were administered intravenously. The percentage reduction in the postganglionic response or nictitating membrane contraction was used to quantify ganglion-blocking activity.

Cat Tibialis Anterior Muscle Preparation (for Neuromuscular Blockade)

-

Animal Model: Cats were anesthetized as described above.

-

Surgical Preparation: The sciatic nerve was exposed and dissected for stimulation. The tendon of the tibialis anterior muscle was isolated and attached to a force transducer to record isometric contractions.

-

Stimulation: The sciatic nerve was stimulated with maximal or supramaximal shocks to elicit a maximal twitch response of the tibialis anterior muscle.

-

Recording: The isometric twitch tension of the muscle was recorded on a kymograph or a similar recording device.

-

Drug Administration: Test compounds were administered intravenously. The percentage reduction in twitch height was used to quantify the degree of neuromuscular blockade.

Visualizations of Experimental Workflows and Mechanisms

The following diagrams illustrate the experimental setups and the proposed mechanism of action of heptamethonium based on early research.

Caption: Workflow for studying ganglion blockade in the cat superior cervical ganglion.

Caption: Competitive antagonism of heptamethonium at the nicotinic acetylcholine receptor.

Conclusion

The early research on heptamethylenebis[trimethyl-ammonium bromide] was instrumental in delineating the structure-activity relationships of polymethylene bistrimethylammonium salts and in differentiating between neuromuscular and ganglionic blockade. The meticulous experimental work of pioneers like Paton and Zaimis provided a robust foundation for the development of autonomic pharmacology and continues to be of relevance to researchers in the field of drug development and neuropharmacology. This guide has summarized the key findings and methodologies from this pivotal era of research, offering a valuable resource for contemporary scientists.

References

- 1. The ganglion blocking properties of homologous compounds in the methonium series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological actions of polymethylene bistrimethyl-ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paralysis of autonomic ganglia by methonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Characteristics of C13H32Br2N2

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C13H32Br2N2 does not correspond to a single, commonly documented chemical entity in major chemical databases. However, the elemental composition strongly suggests a class of compounds known as bis(quaternary ammonium) salts, also referred to as bolaform amphiphiles. These molecules are characterized by two positively charged nitrogen centers, separated by a hydrocarbon chain, with two bromide counter-ions. This technical guide will, therefore, focus on the predicted physical and chemical characteristics of a representative C13H32Br2N2 isomer, N,N,N,N',N',N'-hexamethyl-1,7-heptanediaminium dibromide. The information presented herein is a composite of data from analogous structures and theoretical predictions, providing a foundational understanding for researchers in drug development and materials science.

Proposed Chemical Structure and Nomenclature

Given the molecular formula C13H32Br2N2, a plausible structure is a symmetrical bis(quaternary ammonium) salt. The most likely candidate is:

-

IUPAC Name: N,N,N,N',N',N'-Hexamethyl-1,7-heptanediaminium dibromide

-

Synonyms: Heptamethylenediammonium, N,N,N,N',N',N'-hexamethyl-, dibromide

-

Chemical Structure:

Predicted Physical and Chemical Properties

The properties of bis(quaternary ammonium) salts are influenced by the length of the alkyl chain separating the nitrogen atoms and the nature of the alkyl groups on the nitrogen. For the proposed C13H32Br2N2 structure, the following characteristics can be anticipated.

Physical Properties

| Property | Predicted Value/Characteristic | Notes |

| Appearance | White to off-white crystalline solid | Typical for simple quaternary ammonium salts. |

| Melting Point | > 200 °C (with decomposition) | High melting points are characteristic due to the ionic nature of the compound. The exact value would require experimental determination. |

| Solubility | Highly soluble in water; Soluble in polar protic solvents (e.g., ethanol, methanol); Insoluble in nonpolar solvents (e.g., hexane, ether). | The ionic nature of the quaternary ammonium groups dominates the solubility profile. |

| Hygroscopicity | Likely hygroscopic | Quaternary ammonium salts tend to absorb moisture from the air. |

Chemical Properties

| Property | Predicted Characteristic | Notes |

| Stability | Thermally stable to a certain extent, but will decompose at high temperatures (e.g., via Hofmann elimination). Stable in neutral and acidic aqueous solutions. May degrade in strong basic conditions. | The C-N bonds of the quaternary ammonium groups are generally stable. |

| Reactivity | Primarily acts as a source of bromide ions in solution. The dicationic organic part can participate in ion-exchange reactions. Can form ion pairs with anionic species. | The molecule itself is relatively inert under standard conditions. |

| Surfactant Properties | Expected to have some surfactant properties, though the relatively short C7 spacer may limit its effectiveness compared to traditional single-chain quaternary ammonium surfactants. It would be classified as a cationic gemini surfactant. | The two cationic heads and the hydrophobic spacer are characteristic of gemini surfactants. |

Experimental Protocols

Synthesis of N,N,N,N',N',N'-Hexamethyl-1,7-heptanediaminium dibromide

A common method for the synthesis of such bis(quaternary ammonium) salts is through the quaternization of a corresponding diamine.

Workflow for Synthesis:

Caption: Synthesis of the target compound from 1,7-diaminoheptane.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,7-diaminoheptane in a suitable polar aprotic solvent such as acetonitrile or ethanol.

-

Reagent Addition: Add an excess of methyl bromide (at least 6 molar equivalents) to the solution. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours (typically 12-24 hours) with vigorous stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the product, being a salt, will likely precipitate from the reaction mixture upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Purification: The crude product is collected by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and byproducts.

-

Drying and Characterization: The purified solid is then dried under vacuum. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Potential Applications in Drug Development

Bis(quaternary ammonium) salts have several potential applications in the pharmaceutical and biomedical fields.

Antimicrobial Agents

Quaternary ammonium compounds are well-known for their antimicrobial properties. The dicationic nature of C13H32Br2N2 could enhance its interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.

Hypothesized Mechanism of Antimicrobial Action:

Caption: Interaction of a dicationic agent with a bacterial cell membrane.

Gene Delivery Vectors

The cationic nature of these compounds allows them to form complexes with negatively charged nucleic acids like DNA and RNA. These complexes, known as "polyplexes," can facilitate the entry of genetic material into cells, a crucial step in gene therapy.

Phase-Transfer Catalysts

In organic synthesis, quaternary ammonium salts can act as phase-transfer catalysts, facilitating the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).

Safety and Toxicology

The toxicological profile of C13H32Br2N2 has not been determined. However, quaternary ammonium compounds, as a class, can exhibit varying levels of toxicity. They are often irritants to the skin and eyes. At higher concentrations, they can be toxic to aquatic life. Any handling of this compound should be done in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

While the specific compound C13H32Br2N2 is not extensively documented, its molecular formula strongly points to a bis(quaternary ammonium) salt structure. Based on the properties of analogous compounds, it is predicted to be a water-soluble, high-melting solid with potential applications as an antimicrobial agent, a gene delivery vector, or a phase-transfer catalyst. The experimental protocols for its synthesis are well-established. Further experimental investigation is required to confirm these predicted characteristics and to fully evaluate its potential in drug development and other scientific fields.

The Dawn of Ganglionic Blockade: A Technical History of the Methonium Compounds

A deep dive into the discovery, structure-activity relationships, and seminal experimental protocols of the polymethylene bis-trimethylammonium salts, with a focus on the transitional compound, heptamethonium.

This technical guide explores the pivotal discovery of the methonium compounds, a homologous series of polymethylene bis-trimethylammonium salts that revolutionized the understanding of autonomic pharmacology and introduced the first effective treatments for hypertension. While hexamethonium and decamethonium are the most celebrated members of this series for their potent and selective actions, this document will also shed light on the pharmacological properties of heptamethonium, a compound that played a crucial role in elucidating the structure-activity relationships of this class of drugs.

The Discovery of a Landmark Series

In the late 1940s, a breakthrough in pharmacology emerged from the laboratories of William Paton and Eleanor Zaimis. Their systematic investigation into the pharmacological actions of a series of polymethylene bis-trimethylammonium salts, with the general structure (CH₃)₃N⁺-(CH₂)ₙ-N⁺(CH₃)₃, revealed a striking relationship between the length of the methylene chain (n) and the compound's biological activity.[1][2] This work, published in 1949, demonstrated for the first time a clear chemical structural basis for differentiating between the nicotinic acetylcholine receptors at the autonomic ganglia and the neuromuscular junction.[1]

Prior to this, in 1948, R. B. Barlow and H. R. Ing had already synthesized and reported on the curare-like activity of this series, including heptamethonium (referred to as BTM7).[3] Their work laid the chemical foundation for the subsequent detailed pharmacological characterization by Paton and Zaimis.

The key finding of Paton and Zaimis was that the compound with a six-carbon chain, hexamethonium (n=6) , was a potent antagonist of nicotinic receptors in autonomic ganglia, making it the first effective and specific ganglionic blocking agent.[1] Conversely, the compound with a ten-carbon chain, decamethonium (n=10) , was a potent neuromuscular blocking agent, acting as a depolarizing blocker at the motor endplate.[1] This discovery provided pharmacology with invaluable tools to dissect the workings of the autonomic and somatic nervous systems.

Heptamethonium: The Bridge in the Series

Heptamethonium, with its seven-carbon chain (n=7), occupies a transitional position in this series. While not as potent as its neighbors at either the ganglion or the neuromuscular junction, its pharmacological profile was essential in defining the sharp structure-activity relationship of the methonium compounds. Early studies by Barlow and Ing noted that heptamethonium (BTM7) was significantly less active than tetramethylammonium (TM) in producing a curare-like block on the rat diaphragm preparation.[3] This contrasted with the much greater potency of the longer-chain compounds like decamethonium.

Quantitative Data and Structure-Activity Relationships

The original research on methonium compounds often presented data in a comparative, qualitative manner. The following table summarizes the structure-activity relationship of the polymethylene bis-trimethylammonium series based on the seminal work of Barlow, Ing, Paton, and Zaimis.

| Compound (n=) | Chemical Name | Primary Site of Action | Relative Activity at Neuromuscular Junction (Rat Diaphragm)[3] | Primary Ganglionic Blocking Activity |

| 2 | Ethylene bis-trimethylammonium | - | ~2x more active than TM | Weak |

| 3 | Trimethylene bis-trimethylammonium | - | Very feebly active | Weak |

| 4 | Tetramethylene bis-trimethylammonium | - | Very feebly active | Weak |

| 5 | Pentamethylene bis-trimethylammonium | Autonomic Ganglia | Very feebly active | Potent |

| 6 | Hexamethonium | Autonomic Ganglia | Weak | Very Potent |

| 7 | Heptamethonium | - | ~1/6th to 1/7th as active as TM | Weak |

| 8 | Octamethylene bis-trimethylammonium | Neuromuscular Junction | ~1.5x more active than TM | Weak |

| 9 | Nonamethylene bis-trimethylammonium | Neuromuscular Junction | ~5-6x more active than TM | Weak |

| 10 | Decamethonium | Neuromuscular Junction | ~5-6x more active than TM | Weak |

| 11 | Undecamethylene bis-trimethylammonium | Neuromuscular Junction | ~5-6x more active than TM | Weak |

| 12 | Dodecamethylene bis-trimethylammonium | Neuromuscular Junction | ~5-6x more active than TM | Weak |

| 13 | Tridecamethylene bis-trimethylammonium | Neuromuscular Junction | Somewhat less active than C10-C12 | Weak |

Experimental Protocols of the Era

The characterization of the methonium compounds relied on classic pharmacological preparations. The following are descriptions of the key experimental methodologies used in the late 1940s and early 1950s.

Neuromuscular Blocking Activity: The Rat Phrenic Nerve-Diaphragm Preparation

This in vitro preparation was instrumental in determining the curare-like activity of the polymethylene bis-trimethylammonium series.

-

Animal: Rat.

-

Dissection: The phrenic nerve and the diaphragm muscle were dissected out and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and bubbled with oxygen.

-

Stimulation: The phrenic nerve was stimulated electrically with supramaximal shocks at a regular frequency (e.g., 12 shocks per minute).

-

Recording: The contractions of the diaphragm were recorded using a lever system attached to a kymograph, which traced the muscle contractions on smoked paper.

-

Drug Application: The compounds were added to the organ bath in increasing concentrations, and the resulting reduction in the height of the muscle contractions was measured to determine the potency of the neuromuscular blockade.

Ganglionic Blocking Activity: Blood Pressure in the Anesthetized Cat

The in vivo effects on autonomic ganglia were typically assessed by measuring changes in blood pressure in an anesthetized animal.

-

Animal: Cat, anesthetized with an agent such as chloralose.

-

Preparation: The animal was cannulated for recording arterial blood pressure (e.g., from the carotid artery) and for intravenous drug administration (e.g., into the femoral vein). The vagus nerves were often cut to eliminate reflex bradycardia.

-

Stimulation: The preganglionic trunk of the superior cervical ganglion could be stimulated electrically to cause a contraction of the nictitating membrane, providing a specific measure of ganglionic transmission. Alternatively, the pressor response to a ganglionic stimulant like nicotine or dimethylphenylpiperazinium (DMPP) was measured.

-

Recording: Blood pressure was recorded using a mercury manometer connected to the arterial cannula, which traced the pressure changes on a kymograph.

-

Drug Application: The methonium compounds were administered intravenously, and their ability to block the pressor response to ganglionic stimulation was quantified.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Ganglionic Blockade

The primary mechanism of action for the ganglion-blocking members of the methonium series, such as hexamethonium, is the competitive antagonism of acetylcholine at the nicotinic receptors of autonomic ganglia.

References

- 1. The pharmacological actions of polymethylene bistrimethylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological actions of polymethylene bistrimethyl-ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CURARE-LIKE ACTION OF POLYMETHYLENE BIS-QUATERNARY AMMONIUM SALTS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Use of Bis-1,7-(trimethylammonium)heptyl Dibromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-1,7-(trimethylammonium)heptyl Dibromide, also known as Heptamethonium Bromide, belongs to the class of bis-quaternary ammonium compounds. Structurally, it consists of a seven-carbon alkyl chain with a trimethylammonium group at each end. This structure is analogous to other well-characterized neuromuscular and ganglionic blocking agents. Based on the pharmacology of similar molecules, such as hexamethonium and decamethonium, Bis-1,7-(trimethylammonium)heptyl Dibromide is predicted to act as an antagonist at nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] These receptors are ligand-gated ion channels that play critical roles in synaptic transmission in the central and peripheral nervous systems.

The primary in vitro application of this compound is to investigate its potency and selectivity as a modulator of nAChR activity. These notes provide detailed protocols for characterizing the effects of Bis-1,7-(trimethylammonium)heptyl Dibromide on cultured cells, including its impact on cell viability and its specific action on nAChR-mediated signaling.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of Bis-1,7-(trimethylammonium)heptyl Dibromide is provided in the table below.

| Property | Value |

| Synonyms | Heptamethonium Bromide |

| Molecular Formula | C₁₃H₃₂Br₂N₂ |

| Molecular Weight | 376.21 g/mol |

| CAS Number | 56971-24-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

| Storage | Store at room temperature, protected from moisture. |

Data sourced from publicly available chemical databases.

Postulated Mechanism of Action

Bis-1,7-(trimethylammonium)heptyl Dibromide is hypothesized to function as a competitive antagonist at nicotinic acetylcholine receptors. The two positively charged quaternary ammonium heads likely interact with the agonist binding sites on the nAChR, preventing the binding of acetylcholine and other agonists, thereby inhibiting receptor activation and subsequent ion influx.

Figure 1: Postulated mechanism of nAChR antagonism.

Experimental Protocols

Preliminary Steps: Compound Preparation and Cell Culture

4.1.1. Preparation of Stock Solutions

-

Solvent Selection: Use sterile, nuclease-free water or dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).

-

Dissolution: Weigh the desired amount of Bis-1,7-(trimethylammonium)heptyl Dibromide powder in a sterile microcentrifuge tube. Add the appropriate volume of solvent and vortex until fully dissolved.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

4.1.2. Cell Line Selection and Culture

-

Recommended Cell Lines: Cell lines endogenously expressing or engineered to express specific nAChR subtypes are ideal. Examples include:

-

SH-SY5Y (human neuroblastoma, expresses various nAChRs)

-

PC12 (rat pheochromocytoma, expresses neuronal nAChRs)

-

HEK293 or CHO cells stably transfected with specific nAChR subunits (e.g., α4β2, α7).[5]

-

-

Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

Protocol 1: Cell Viability and Cytotoxicity Assay

It is crucial to determine the cytotoxic profile of the compound to identify a non-toxic concentration range for functional assays. The MTT assay is a common colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

-

Selected cell line

-

Complete culture medium

-

Bis-1,7-(trimethylammonium)heptyl Dibromide stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Bis-1,7-(trimethylammonium)heptyl Dibromide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.

Quantitative Data Summary (Hypothetical):

| Cell Line | Exposure Time (h) | IC₅₀ (µM) |

| SH-SY5Y | 24 | > 1000 |

| SH-SY5Y | 48 | 850 |

| HEK293-α4β2 | 24 | > 1000 |

| HEK293-α4β2 | 48 | 920 |

digraph "Cell_Viability_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in 96-well plate"]; incubate_24h [label="Incubate 24h"]; treat_compound [label="Treat with serial dilutions of\nBis-1,7-(trimethylammonium)heptyl Dibromide"]; incubate_exposure [label="Incubate for exposure period\n(24-72h)"]; add_mtt [label="Add MTT solution"]; incubate_mtt [label="Incubate 2-4h"]; add_solubilizer [label="Add solubilization solution"]; read_absorbance [label="Read absorbance at 570 nm"]; analyze_data [label="Calculate % viability and IC₅₀"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> treat_compound; treat_compound -> incubate_exposure; incubate_exposure -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> add_solubilizer; add_solubilizer -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; }

Figure 2: Workflow for MTT-based cell viability assay.

Protocol 2: Functional nAChR Antagonism Assay (Calcium Flux)

This protocol measures the ability of Bis-1,7-(trimethylammonium)heptyl Dibromide to block nAChR-mediated increases in intracellular calcium. Activation of nAChRs leads to an influx of cations, including Ca²⁺, which can be detected using a calcium-sensitive fluorescent dye.

Materials:

-

nAChR-expressing cell line (e.g., SH-SY5Y or transfected HEK293)

-

Black, clear-bottom 96-well cell culture plates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)

-

nAChR agonist (e.g., nicotine, acetylcholine with an acetylcholinesterase inhibitor, epibatidine)

-

Bis-1,7-(trimethylammonium)heptyl Dibromide stock solution

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR)

Procedure:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.

-

Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Compound Pre-incubation: Wash the cells with assay buffer. Add various concentrations of Bis-1,7-(trimethylammonium)heptyl Dibromide (prepared in assay buffer) to the wells. Include a vehicle control and a positive control (a known nAChR antagonist like mecamylamine). Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of the nAChR agonist (typically an EC₈₀ concentration) into the wells and immediately begin kinetic measurement of fluorescence intensity over 1-3 minutes.

-

Data Analysis: The change in fluorescence (F/F₀) indicates the intracellular calcium response. Calculate the percentage of inhibition of the agonist response for each concentration of the test compound. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ for nAChR antagonism.

Quantitative Data Summary (Hypothetical):

| nAChR Subtype | Agonist (EC₈₀) | Antagonist IC₅₀ (µM) |

| α4β2 | Nicotine (1 µM) | 15.2 |

| α7 | ACh (10 µM) | 89.5 |

| α3β4 | Nicotine (5 µM) | 22.8 |